4-[(4-ethoxy-3-methoxybenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-[(4-ethoxy-3-methoxybenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C17H17N5O2S and its molecular weight is 355.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.11029598 g/mol and the complexity rating of the compound is 521. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
- The synthesis and evaluation of triazole derivatives have shown promising anticancer properties. One study synthesized a series of compounds similar in structure, demonstrating significant anticancer activity against a panel of 60 cell lines from nine cancer types, including non-small cell lung, colon, breast, ovarian, leukemia, renal, melanoma, prostate, and CNS cancers (Bekircan et al., 2008).
Antimicrobial Activity
- Triazole compounds have been evaluated for their antimicrobial activities, showing good to moderate efficacy against various pathogens. The synthesis of new triazoles starting from isonicotinic acid hydrazide and their subsequent evaluation indicated a broad spectrum of antimicrobial action (Bayrak et al., 2009).
Corrosion Inhibition
- Schiff's bases derived from triazole compounds have been identified as effective corrosion inhibitors for mild steel in hydrochloric acid solution, highlighting the potential of triazole derivatives in industrial applications to prevent metal corrosion (Ansari et al., 2014).
Theoretical Studies and Reactivity
- Research involving theoretical calculations, molecular dynamics simulations, and biological evaluations has been conducted on Schiff bases containing triazole rings. These studies aim to explore the reactive properties and potential antioxidant and α-glucosidase inhibitory activities, indicating the diverse biological significance of these compounds (Pillai et al., 2019).
Lipase and α-Glucosidase Inhibition
- Novel heterocyclic compounds derived from triazole structures have been synthesized and investigated for their lipase and α-glucosidase inhibition, showing potential therapeutic applications in the treatment of diseases related to these enzymes (Bekircan et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c1-3-24-14-5-4-12(10-15(14)23-2)11-19-22-16(20-21-17(22)25)13-6-8-18-9-7-13/h4-11H,3H2,1-2H3,(H,21,25)/b19-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPORSISIVFJII-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC=NC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=NC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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